molecular formula C23H27N3O2 B14982906 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}acetamide

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}acetamide

Cat. No.: B14982906
M. Wt: 377.5 g/mol
InChI Key: LKERMROYYYVVLZ-UHFFFAOYSA-N
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Description

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}acetamide is a complex organic compound with a unique structure that combines phenoxy and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}acetamide typically involves multiple steps. One common approach is to start with the preparation of the phenoxy and pyrazole intermediates, followed by their coupling through an acetamide linkage. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms, changing the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s structure and function.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide, often used in acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, typically used in anhydrous conditions.

    Substitution: Common reagents include halogens and nucleophiles, often used in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide: This compound shares a similar phenoxy structure but differs in its functional groups.

    2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: This compound has a similar phenoxy backbone but includes different substituents.

Uniqueness

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}acetamide is unique due to its combination of phenoxy and pyrazole moieties, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H27N3O2

Molecular Weight

377.5 g/mol

IUPAC Name

N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C23H27N3O2/c1-16(2)20-10-7-18(4)13-21(20)28-15-23(27)25-22-11-12-24-26(22)14-19-8-5-17(3)6-9-19/h5-13,16H,14-15H2,1-4H3,(H,25,27)

InChI Key

LKERMROYYYVVLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)COC3=C(C=CC(=C3)C)C(C)C

Origin of Product

United States

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